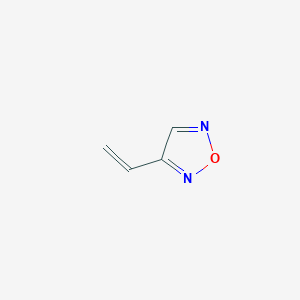
3-Ethenyl-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-1,2,5-oxadiazole is an organic compound that belongs to the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1,2,5-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method includes the reaction of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration using alkali . Another approach involves the 1,3-dipolar cycloaddition of nitriles to nitrile oxides .
Industrial Production Methods: Industrial production of this compound may utilize a one-pot synthesis method to streamline the process and reduce synthesis time. This method involves the preparation of O-acylamidoximes and their subsequent cyclization in a single reactor, avoiding the isolation of intermediates .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different physical and chemical properties .
Scientific Research Applications
3-Ethenyl-1,2,5-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethenyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), enhancing its anti-tumor potency . Additionally, it may interfere with bacterial virulence pathways, contributing to its antimicrobial activity .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar structural properties but different electronic environments.
1,3,4-Oxadiazole: Known for its diverse biological activities, including antibacterial and antifungal properties.
1,2,3-Oxadiazole: Less common but still of interest due to its unique chemical behavior.
Uniqueness: 3-Ethenyl-1,2,5-oxadiazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability .
Properties
CAS No. |
849415-36-7 |
|---|---|
Molecular Formula |
C4H4N2O |
Molecular Weight |
96.09 g/mol |
IUPAC Name |
3-ethenyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C4H4N2O/c1-2-4-3-5-7-6-4/h2-3H,1H2 |
InChI Key |
IZKNTTZWROFCLX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NON=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


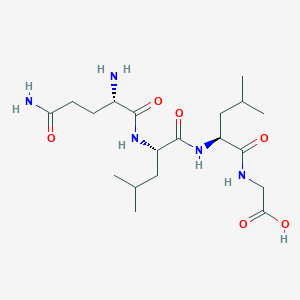


![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)
![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
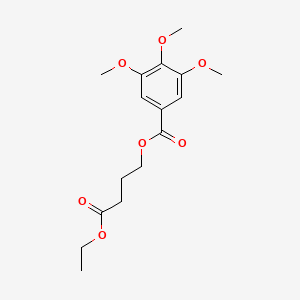
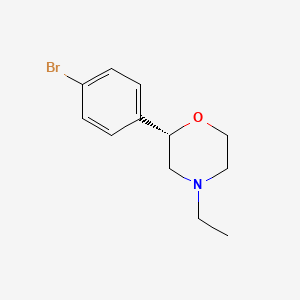
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
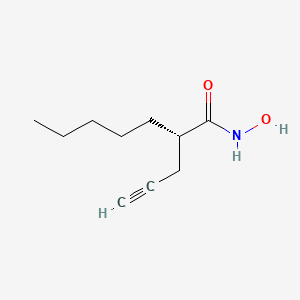
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)


![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)
